molecular formula C12H19NO5 B2722632 4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid CAS No. 2137510-45-1

4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid

Cat. No. B2722632
CAS RN: 2137510-45-1
M. Wt: 257.286
InChI Key: CMWJMVKHSVMLEL-UHFFFAOYSA-N
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Description

“4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid” is a chemical compound with the molecular weight of 273.29 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(16)13-4-8(10(14)15)18-9-6-17-5-7(9)13/h7-9H,4-6H2,1-3H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 273.29 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-4-5-17-9(7)6-8(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJMVKHSVMLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCOC2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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